5-(2-Chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione
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Overview
Description
5-(2-Chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a chlorinated tetramethylphenyl group and two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Tetramethylphenyl Intermediate: The starting material, 2-chloro-3,4,5,6-tetramethylbenzene, is synthesized through the chlorination of 1,2,3,4-tetramethylbenzene.
Cyclohexane Ring Formation: The tetramethylphenyl intermediate undergoes a Friedel-Crafts acylation reaction with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired cyclohexane-1,3-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KCN in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(2-Chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromo-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione
- 5-(2-Fluoro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione
- 5-(2-Methyl-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione
Uniqueness
5-(2-Chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The tetramethyl substitution pattern also contributes to its steric and electronic properties, influencing its interactions with other molecules.
Properties
CAS No. |
88176-45-8 |
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Molecular Formula |
C16H19ClO2 |
Molecular Weight |
278.77 g/mol |
IUPAC Name |
5-(2-chloro-3,4,5,6-tetramethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H19ClO2/c1-8-9(2)11(4)16(17)15(10(8)3)12-5-13(18)7-14(19)6-12/h12H,5-7H2,1-4H3 |
InChI Key |
WGSBOXFCFCCJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C2CC(=O)CC(=O)C2)Cl)C)C |
Origin of Product |
United States |
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